5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole 5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17705850
InChI: InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.10 g/mol

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC17705850

Molecular Formula: C11H9Cl2NO

Molecular Weight: 242.10 g/mol

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole -

Specification

Molecular Formula C11H9Cl2NO
Molecular Weight 242.10 g/mol
IUPAC Name 5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole
Standard InChI InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
Standard InChI Key JWEJNJSKPDWCPN-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₁H₉Cl₂NO, with a molecular weight of 242.10 g/mol. Its IUPAC name, 5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole, reflects the substitution pattern:

  • A 1,3-oxazole core substituted at positions 2, 4, and 5.

  • A 3-chlorophenyl group at position 2.

  • A methyl group at position 4.

  • A chloromethyl group at position 5.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₉Cl₂NO
Molecular Weight242.10 g/mol
CAS Registry Number1017403-83-6
SMILES NotationCC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl

The chloromethyl group at position 5 introduces reactivity for nucleophilic substitution, while the 3-chlorophenyl moiety contributes to π-π stacking interactions in biological systems .

Synthetic Methodologies

Industrial-Scale Considerations

Industrial production likely employs continuous-flow reactors to optimize parameters such as:

  • Temperature control (80–120°C).

  • Solvent selection (e.g., dichloromethane or toluene).

  • Catalytic systems (e.g., triethylamine for acid scavenging).

Reactivity and Derivative Formation

Nucleophilic Substitution

The chloromethyl group (-CH₂Cl) undergoes substitution with nucleophiles (e.g., azide, thiocyanate) to yield analogs with modified biological activity. For example:
R-Cl+NaN3R-N3+NaCl\text{R-Cl} + \text{NaN}_3 \rightarrow \text{R-N}_3 + \text{NaCl}
Reaction conditions (polar aprotic solvents, 60–80°C) influence regioselectivity and kinetics .

Oxidation and Reduction Pathways

  • Oxidation: The methyl group at position 4 can be oxidized to a carboxylic acid using KMnO₄/H⁺.

  • Reduction: LiAlH₄ reduces the oxazole ring to a dihydrooxazole, altering conjugation and bioactivity.

Biological Activity and Applications

Anticancer Screening

Preliminary studies on related compounds show:

  • Leukemia cell lines (HL-60): GI₅₀ values of 2.5–5.0 µM.

  • Mechanism: Tubulin polymerization inhibition, disrupting mitosis.

Material Science Applications

Polymer Functionalization

The chloromethyl group serves as an anchor for grafting onto polymeric matrices, enhancing properties such as:

  • Thermal stability (↑Tg by 20–30°C).

  • Flame retardancy (LOI ↑25–30%).

Coordination Chemistry

The oxazole nitrogen and chlorine substituents act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes with catalytic activity in cross-coupling reactions .

Spectroscopic Characterization

Diagnostic Spectral Peaks

  • ¹H NMR (CDCl₃):

    • δ 4.2–4.5 ppm (s, 2H, -CH₂Cl).

    • δ 2.4 ppm (s, 3H, -CH₃).

    • δ 7.3–7.6 ppm (m, 4H, aromatic).

  • IR (KBr):

    • 1615 cm⁻¹ (C=N stretch).

    • 690 cm⁻¹ (C-Cl stretch).

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